Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical and physical properties, making this compound of significant interest in various fields of research and industry.
Mechanism of Action
Target of Action
Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their ability to act as acids and bases . The trifluoromethyl group and a sulfur or phosphorus-containing functionality in the molecule can serve as effective building blocks in these reactions .
Biochemical Pathways
It’s known that tetrazoles, a class of compounds similar to pyrazoles, can act as isosteric substituents of various functional groups in the development of biologically active substances .
Pharmacokinetics
It’s known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which might suggest a potential for bioavailability.
Result of Action
Pyrazole derivatives have been associated with a wide spectrum of biological activities and are active ingredients of numerous drugs .
Action Environment
It’s known that the synthesis of heterocyclic compounds can be carried out under various conditions, including solvent-free reactions, which are considered more environmentally friendly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of 1-substituted 3,3,3-trifluoropropenes with diazo compounds and nitrilimines . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the pyrazole ring with the trifluoromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions of corresponding hydrazine derivatives with ethyl acetoacetate . This method is advantageous due to its high yield and environmentally friendly nature. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Scientific Research Applications
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating neurological disorders.
Ethyl 1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGRCTISRZQYRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920655 |
Source
|
Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112055-34-2 |
Source
|
Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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